molecular formula C19H23N5OS2 B2484924 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1207039-07-3

2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2484924
CAS RN: 1207039-07-3
M. Wt: 401.55
InChI Key: ZCJJZTYFABLSBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide derivatives involves various chemical reactions, showcasing the compound's complex synthetic pathway. For instance, derivatives have been synthesized and characterized using techniques such as MS, IR, CHN, and 1H NMR spectral data, indicating a rich diversity in structural design (Wang et al., 2010). Another study details the synthesis of related compounds by reacting specific thione derivatives with chloroacetamide compounds, confirmed through NMR, FTIR, MS, and elemental analysis (Duran & Canbaz, 2013).

Molecular Structure Analysis

The molecular structure of compounds akin to the target molecule has been elucidated through various spectroscopic techniques, providing insights into the chemical environment and molecular interactions. For example, the structure of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-acetamide derivatives has been established, highlighting the importance of spectral analysis in understanding molecular conformation (Ramalingam et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving similar compounds have shown significant variability in terms of reactivity and product formation. For example, the reaction of β-lactam carbenes with 2-pyridyl isonitriles has led to novel imidazo[1,2-a]pyridine derivatives, useful as fluorescent probes (Shao et al., 2011). Such studies demonstrate the compound's versatile reactivity and potential for generating novel structures.

Physical Properties Analysis

The physical properties of compounds structurally related to the target molecule, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in various environments. The crystal structure analysis of related compounds provides insights into molecular geometry and intermolecular interactions, which are vital for predicting the compound's physical behavior (Boechat et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for comprehending the compound's utility and limitations. Studies on related compounds have explored their antibacterial activities, showcasing the chemical properties' role in determining biological activity (Ramalingam et al., 2019).

Scientific Research Applications

Anticancer Screening

  • Compounds including derivatives of 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have shown potent anticancer properties. Specifically, derivatives such as N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds demonstrated significant cytotoxic activities against various cancer cell lines, particularly breast cancer (Abu-Melha, 2021).

Antibacterial Agents

  • Derivatives of this compound have been synthesized and found to exhibit significant antibacterial activity. These compounds were structurally characterized and their efficacy as antibacterial agents was confirmed through various spectral analyses (Ramalingam et al., 2019).

Anti-inflammatory and Analgesic Agents

  • Novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, related in structure to the compound , were synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds showed promising activities in these fields, with significant in vitro anti-inflammatory activity and analgesic activity noted in some derivatives (Shkair et al., 2016).

Anticholinesterase Activity and Cytotoxicity

  • Amide derivatives including elements of the queried compound were synthesized and investigated for their anticholinesterase properties. These compounds showed a range of activities, with some demonstrating potent inhibitory effects on enzyme activity and others showing no significant impact (Altıntop et al., 2012).

Insecticidal Properties

  • Derivatives of this compound were synthesized and evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This indicates potential applications in pest control and agricultural protection (Fadda et al., 2017).

properties

IUPAC Name

2-[5-(4-methylphenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS2/c1-12(2)10-24-16(15-7-5-13(3)6-8-15)9-20-19(24)26-11-17(25)21-18-23-22-14(4)27-18/h5-9,12H,10-11H2,1-4H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJJZTYFABLSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC(C)C)SCC(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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